molecular formula C17H15BrN4S B2869945 3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923107-49-7

3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B2869945
CAS RN: 923107-49-7
M. Wt: 387.3
InChI Key: FJMDCYWCIXJAOM-UHFFFAOYSA-N
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Description

The compound “3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their versatile biological activities . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H NMR, MS, and elemental analyses, and single-crystal X-ray structure determination . It crystallizes in the triclinic space group P-1 .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, which allows for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Angiotensin II Antagonists

Research on similar compounds, specifically 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles, has shown their effectiveness as angiotensin II (AII) antagonists. These compounds were synthesized through various routes and evaluated both in vitro and in vivo. Triazoles bearing an n-alkyl substituent at C3 and certain side chains at N4 demonstrated potent AII antagonistic properties. This highlights the potential of structurally similar compounds, like 3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole, in cardiovascular research and therapy (Ashton et al., 1993).

Antioxidant Additives for Lubricating Oils

Functionalized imidazoles and triazoles, including this compound, have been evaluated as antioxidant additives in lubricating oils. These compounds, particularly those functionalized at the 2-position with thiomethyl and thiobenzyl groups, have shown significant antioxidant properties, enhancing the oxidation stability of oils. This suggests their potential application in industrial contexts for improving the performance and longevity of lubricating oils (Ashry et al., 2014).

Antimicrobial and Antiviral Properties

Research on compounds structurally related to this compound has demonstrated their potential in antimicrobial and antiviral applications. Studies have shown that certain derivatives of imidazo[1,5-a]-1,3,5-triazine, which contain benzyl and thio structural units, exhibited selective inhibition against various viruses, including influenza and respiratory syncytial virus. This suggests that similar compounds might also possess significant antimicrobial or antiviral activities (Golankiewicz et al., 1995).

Anticancer Activity

Another area of application is in the field of cancer research. Compounds combining the structural elements of benzofuran and imidazole/triazole have shown promising results against human tumor cell lines. This suggests that compounds like this compound may have potential as therapeutic agents in cancer treatment (Chen et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It is thought that the compound’s ability to form specific interactions with different target receptors may be due to the hydrogen bond accepting and donating characteristics of its core structure

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to their diverse pharmacological activities . For instance, some compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have wide-ranging effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to exhibit a variety of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities . These effects suggest that the compound may have a wide range of potential applications in the treatment of various diseases.

Action Environment

Research on similar compounds has highlighted the importance of using environmentally sustainable methods in their synthesis . These methods, which include the use of green solvents, catalysts, and heating/stirring technologies, can help to minimize the environmental impact of the compound’s production .

Safety and Hazards

While specific safety and hazard information for “3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is not available, it’s important to handle all chemical compounds with care. Triazole derivatives, like other chemicals, should be handled with appropriate safety measures to prevent exposure and ingestion .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMDCYWCIXJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=C(C=C3)Br)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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